molecular formula C17H12BrNO2S2 B14925845 (5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14925845
M. Wt: 406.3 g/mol
InChI Key: TUIARLAKNVBMSU-DHDCSXOGSA-N
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Description

The compound 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a thiazolone core with a bromobenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl ether group can interact with hydrophobic pockets in proteins, while the thiazolone core can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde : This compound has a similar bromobenzyl ether group but differs in the presence of a methoxy group and an aldehyde functionality.
  • {4-[(4-bromophenyl)methoxy]phenyl}methanol : This compound also features a bromobenzyl ether group but has a hydroxyl group instead of the thiazolone core.

The uniqueness of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its thiazolone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H12BrNO2S2

Molecular Weight

406.3 g/mol

IUPAC Name

(5Z)-5-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrNO2S2/c18-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-15-16(20)19-17(22)23-15/h1-9H,10H2,(H,19,20,22)/b15-9-

InChI Key

TUIARLAKNVBMSU-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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